molecular formula C16H16N4O3 B1442148 tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate CAS No. 943313-34-6

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate

Cat. No.: B1442148
CAS No.: 943313-34-6
M. Wt: 312.32 g/mol
InChI Key: AFROZZXYLXBCBO-UHFFFAOYSA-N
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Description

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate is a chemical compound with the molecular formula C16H16N4O3. It is known for its unique structure, which includes a tert-butyl group, a cyanopyrimidine moiety, and a phenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in cancer research, it acts as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity and inhibiting the growth of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The presence of the cyanopyrimidine moiety, in particular, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[4-(6-cyanopyrimidin-4-yl)oxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-16(2,3)23-15(21)20-11-4-6-13(7-5-11)22-14-8-12(9-17)18-10-19-14/h4-8,10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFROZZXYLXBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697036
Record name tert-Butyl {4-[(6-cyanopyrimidin-4-yl)oxy]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943313-34-6
Record name tert-Butyl {4-[(6-cyanopyrimidin-4-yl)oxy]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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